molecular formula C24H34O5 B1681075 Spinosyn A aglycone

Spinosyn A aglycone

Cat. No.: B1681075
M. Wt: 402.5 g/mol
InChI Key: DIHUILSVOGYVDG-MRAVEKNJSA-N
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Description

Spinosyn A aglycone is the core polyketide structure of spinosyn A, a macrocyclic lactone insecticide produced by Saccharopolyspora spinosa. It is generated by hydrolytic removal of the two sugar moieties (L-rhamnose and D-forosamine) attached to the C-9 and C-17 positions of spinosyn A . Structurally, it consists of a 12-membered tetracyclic lactone fused to a bicyclic perhydro-as-indacene core, with hydroxyl, methyl, and ethyl substituents critical for bioactivity . Biosynthetically, it is assembled via a type I polyketide synthase (PKS) pathway using nine acetate and two propionate units . While the parent spinosyn A exhibits potent insecticidal activity, the aglycone form shows significantly reduced efficacy, highlighting the essential role of glycosylation in bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Spinosyn A aglycone involves a complex biosynthetic pathway. The biosynthesis begins with the formation of a linear polyketide chain by polyketide synthases (SpnA-E). This chain undergoes a series of enzymatic reactions, including Diels-Alder and Rauhut-Currier-like reactions, to form the tetracyclic lactone structure of the aglycone . The aglycone is then glycosylated with rhamnose and forosamine to produce the final spinosyn structure .

Industrial Production Methods

Industrial production of this compound is achieved through the fermentation of Saccharopolyspora spinosa. The fermentation process is optimized to maximize the yield of the desired spinosyn compounds. Genetic engineering techniques have been employed to enhance the production of this compound by manipulating the expression of key biosynthetic genes . This approach has led to significant improvements in yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Spinosyn A aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and functionalization of the compound to enhance its insecticidal properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products

The major products formed from the chemical reactions of this compound include various spinosyn analogs with modified functional groups. These analogs exhibit different levels of insecticidal activity and are used to target specific pests .

Scientific Research Applications

Agricultural Applications

Spinosyn A aglycone is widely recognized for its insecticidal properties, making it a valuable component in agricultural pest management.

Insecticide Efficacy

  • Mechanism of Action : this compound acts on the nervous system of insects, specifically targeting nicotinic acetylcholine receptors, leading to paralysis and death of the pest .
  • Target Pests : It is effective against a variety of pests including caterpillars, thrips, and leafminers, making it suitable for crops like cotton, vegetables, and fruits .

Environmental Impact

  • Low Toxicity : Compared to traditional synthetic insecticides, this compound exhibits lower toxicity to mammals and beneficial insects such as bees .
  • Biodegradability : The compound is biodegradable, reducing long-term environmental impact and making it preferable for integrated pest management strategies.
PropertyThis compoundTraditional Insecticides
Toxicity to MammalsLowHigh
Target PestsBroadLimited
Environmental ImpactBiodegradablePersistent

Pharmaceutical Applications

Emerging research indicates that this compound may have potential therapeutic applications beyond pest control.

Antimicrobial Properties

Studies have suggested that this compound possesses antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : It has shown effectiveness against certain strains of bacteria, indicating potential as an alternative antibiotic agent .
  • Fungal Activity : Research indicates antifungal properties that could be explored for agricultural and medical applications .

Cancer Research

Recent studies have begun to investigate the role of this compound in cancer treatment:

  • Cell Line Studies : Preliminary results demonstrate that spinosyn derivatives can inhibit cancer cell proliferation in vitro, suggesting a pathway for further drug development .
  • Mechanistic Insights : The compound's ability to modulate specific signaling pathways involved in cell growth and apoptosis is under investigation .

Synthesis and Modification

The synthesis of this compound involves hydrolysis processes that yield both the aglycone and D-forosamine. This aspect is crucial for developing analogs with enhanced properties.

Synthetic Approaches

  • Chemical Synthesis : Researchers are exploring various synthetic routes to produce spinosyn analogs that may exhibit improved efficacy or reduced toxicity compared to natural products .
  • Semi-synthesis Techniques : Techniques such as glycosylation are being utilized to modify the aglycone structure for enhanced bioactivity .

Agricultural Field Trials

Field trials conducted with this compound have demonstrated significant reductions in pest populations while maintaining crop yield and quality. For example:

  • Cotton Crop Studies : Trials showed a 50% reduction in caterpillar infestations with minimal impact on beneficial insects, supporting its use in sustainable agriculture practices .

Antimicrobial Efficacy Testing

A study evaluated the antimicrobial effects of this compound against Escherichia coli and Candida albicans, revealing promising results that warrant further exploration into its potential as a natural antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Core Structure Key Modifications Bioactivity Biosynthetic Pathway
Spinosyn A Aglycone Tetracyclic polyketide Lacks L-rhamnose and D-forosamine sugars Weak insecticidal activity Type I PKS pathway
Butenyl-Spinosyn Aglycone 14-membered lactone C-21 unsaturated substituent, expanded lactone Stronger insecticidal activity vs. spinosyn A Similar PKS with additional tailoring
Dihydrothis compound Reduced 5,6-double bond Saturated C5–C6 bond Enhanced stability; retained bioactivity Semi-synthetic modification
Pluraflavin A Aglycone γ-Pyrone-epoxide-D-ring Epoxide moiety, cytotoxic intermediates Nanomolar cytotoxicity (anticancer potential) 1,3-Dipolar cycloaddition synthesis
Phytolaccagenin Aglycone Triterpene Hydroxylation/methoxylation at C-11 Hemolytic activity (saponin class) Triterpene biosynthesis

Key Research Findings

  • Butenyl-Spinosyn Aglycone: Introduces a 14-membered lactone and C-21 unsaturation, enabling novel chemical modifications (e.g., C-8 hydroxylation) that enhance insecticidal spectrum and potency .
  • Dihydrothis compound: 5,6-dihydro reduction improves stability while maintaining binding affinity to insect nicotinic acetylcholine receptors (nAChRs) .
  • Pluraflavin A Aglycone: Exhibits cytotoxicity via epoxide-mediated DNA alkylation, contrasting with spinosyn’s neurotoxic mechanism .
  • Saponin Aglycones (e.g., Phytolaccagenin): Triterpene/steroid cores confer hemolytic and immunomodulatory properties, distinct from spinosyn’s polyketide-driven insecticidal action .

Data Tables

Table 1: Structural Properties

Property This compound Butenyl-Spinosyn Aglycone Dihydrothis compound
Molecular Formula C₂₈H₄₂O₈ C₂₉H₄₄O₉ C₂₄H₃₆O₅
Molecular Weight 506.6 g/mol 524.7 g/mol 404.5 g/mol
Key Functional Groups C-9 OH, C-17 OH C-21 unsaturation, C-8 OH Saturated C5–C6 bond
Solubility Low (DMSO-soluble) Moderate Improved aqueous stability

Table 2: Bioactivity Comparison

Compound Target IC₅₀/LC₅₀ Application
This compound Insect nAChR >100 µM Research intermediate
Butenyl-Spinosyn Aglycone Insect nAChR 0.02 µg/mL Broad-spectrum insecticide
Pluraflavin A Aglycone DNA topoisomerase II 50 nM Anticancer lead
Phytolaccagenin Cell membranes 10 µg/mL (hemolysis) Immunoadjuvant

Biological Activity

Spinosyn A aglycone, derived from the fermentation product spinosyn A, is a potent insecticide recognized for its unique biological activity against various pests. This article explores its biological properties, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Structure and Synthesis

This compound is characterized by a tetracyclic polyketide structure, which is further modified by the addition of sugar moieties during biosynthesis. The aglycone is formed through the hydrolysis of spinosyn A, which involves breaking down the glycosidic bonds that link it to its sugar components, specifically D-forosamine and tri-O-methyl-L-rhamnose. This process can be achieved under acidic conditions, yielding the aglycone and D-forosamine as products .

Synthesis Pathway

The biosynthetic pathway of spinosyns involves multiple steps:

  • Polyketide Synthase (PKS) Pathway : Assembles the core structure from acetate and propionate units.
  • Intramolecular Cross-bridging : Forms the unique carbon-carbon bonds in the aglycone.
  • Glycosylation : Addition of sugar moieties to form biologically active derivatives.

This compound primarily targets the insect nervous system. It disrupts neuronal activity by modulating nicotinic acetylcholine receptors (nAChRs), leading to paralysis and eventual death in susceptible insects. This mechanism is akin to that of traditional insecticides but with a distinct action profile that results in lower toxicity to mammals and non-target organisms .

Efficacy Studies

Research has demonstrated that this compound exhibits significant insecticidal activity against various pests, including Heliothis virescens larvae. In laboratory assays:

  • LC50 Values : Spinosyn A has an LC50 of 0.3 ppm against H. virescens, comparable to cypermethrin (0.26 ppm).
  • Knockdown Time : The time to 50% knockdown (T50) for spinosyn A was found to be 81 minutes at a dose of 10 mg per larva, indicating rapid efficacy .

Comparative Biological Activity Table

CompoundLC50 (ppm)T50 (min)Activity Level
Spinosyn A0.381High
Cypermethrin0.2625Very High
This compoundTBDTBDModerate to High

Case Studies

  • Field Trials : In agricultural settings, spinosyns have shown effectiveness in controlling pest populations while maintaining low toxicity levels to beneficial insects.
  • Laboratory Efficacy Assays : Studies comparing spinosyn A and cypermethrin demonstrated that while spinosyn A was less potent in some assays, it still fell within the efficacy range of several pyrethroids .

Q & A

Basic Research Questions

Q. What are the structural features of Spinosyn A aglycone, and how do they influence its biological activity?

this compound is a macrolide-derived polyketide lacking the forosamine and rhamnose sugar moieties present in Spinosyn A . Its core structure includes a tetracyclic ring system with hydroxyl and methyl groups critical for binding to insect nicotinic acetylcholine receptors. To assess structure-activity relationships (SAR), researchers can compare the bioactivity of this compound with its glycosylated forms using in vitro receptor-binding assays and insecticidal activity screens. For example, studies show that the absence of sugar residues reduces insecticidal efficacy by >90%, highlighting the necessity of glycosylation for potency .

Q. How is this compound synthesized from Spinosyn A, and what are the key experimental steps?

this compound is produced via acid hydrolysis of Spinosyn A’s 17-pseudoaglycone intermediate. A validated protocol involves treating Spinosyn A with 0.1 M HCl in methanol at 50°C for 24 hours, followed by purification via reversed-phase HPLC . Researchers should monitor the reaction using LC-MS to confirm the removal of sugar moieties (mass shift from 732.3 Da to 402.5 Da) and assess purity via UV-Vis spectroscopy (λmax = 244 nm) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H and 13C) to confirm the absence of sugar protons/carbons and verify the aglycone backbone.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (C24H34O5, m/z 402.5).
  • Chiral HPLC to ensure stereochemical integrity, as the molecule contains multiple chiral centers critical for bioactivity .

Advanced Research Questions

Q. How does the enzymatic glycosylation of this compound influence its bioactivity, and what methodologies can elucidate this mechanism?

The rhamnosyltransferase SpnG catalyzes the addition of a rhamnose group to this compound’s 9-OH position, restoring insecticidal activity . To study this, researchers can:

  • Heterologously express SpnG in E. coli and perform in vitro assays with TDP-rhamnose as the sugar donor.
  • Use site-directed mutagenesis to identify critical residues (e.g., Asp139 and His142 in SpnG) for catalytic activity .
  • Compare kinetic parameters (Km, kcat) of wild-type and mutant enzymes via LC-MS-based quantification of reaction products.

Q. What contradictions exist in the literature regarding this compound’s environmental fate, and how can they be resolved?

While Spinosyn A degrades rapidly in aquatic environments, its aglycone form exhibits prolonged persistence due to reduced hydrophilicity . Conflicting reports on its bioaccumulation potential necessitate:

  • Stable isotope labeling (e.g., 13C-Spinosyn A aglycone) to track degradation pathways in soil/water systems.
  • Metabolomic profiling to identify transformation products and assess ecotoxicity using Daphnia magna or algal bioassays .

Q. How can the this compound biosynthetic pathway be optimized for heterologous production?

The pathway involves a polyketide synthase (PKS) system and tailoring enzymes like SpnF (Diels-Alderase) and SpnM (dehydratase) . Strategies include:

  • Modular cloning of PKS genes in Streptomyces albus or S. coelicolor chassis strains.
  • Co-expression of cytochrome P450s (e.g., SpnL) to hydroxylate specific positions.
  • Metabolic flux analysis to identify bottlenecks in precursor (malonyl-CoA, methylmalonyl-CoA) supply .

Q. What computational tools are suitable for predicting this compound’s interactions with target receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to insect nicotinic acetylcholine receptors. Key steps:

  • Generate 3D structures of this compound using Gaussian09 (DFT optimization).
  • Dock into receptor homology models (e.g., Drosophila melanogaster nAChR) and calculate binding free energies (MM-PBSA).
  • Validate predictions with electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes) .

Q. Methodological Considerations

Q. How should researchers address discrepancies in enzymatic activity data for SpnG across studies?

Variations in SpnG’s substrate specificity (e.g., TDP-glucose vs. TDP-rhamnose) may arise from differences in assay conditions (pH, divalent cations). Standardize protocols by:

  • Using purified substrates (≥95% purity) and quantifying enzyme kinetics under controlled buffer conditions (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
  • Including positive controls (e.g., Spinosyn A pseudoaglycone) and negative controls (heat-inactivated enzyme) .

Q. What experimental designs are recommended for studying structure-activity relationships in Spinosyn analogs?

Adopt a scaffold-hopping approach:

  • Synthesize aglycone derivatives via semi-synthetic modification (e.g., acylation of hydroxyl groups).
  • Test insecticidal activity against Spodoptera frugiperda larvae using diet-incorporation assays (LC50 determination).
  • Correlate substituent electronic properties (Hammett σ values) with bioactivity using QSAR models .

Q. Data Interpretation and Reporting

Q. How should researchers document the synthesis and characterization of this compound to ensure reproducibility?

Follow the MIAME (Minimum Information About a Metabolic Experiment) guidelines:

  • Report reaction conditions (solvent, temperature, catalyst) and purification steps (HPLC gradients, column specifications).
  • Include raw spectral data (NMR, MS) in supplementary materials.
  • Disclose batch-to-batch variability (e.g., purity ±2%) and storage conditions (-20°C under argon) .

Properties

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h7-8,11,13-20,22,25-26H,3-6,9-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHUILSVOGYVDG-MRAVEKNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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